Butanamide, N,N-bis(2-ethylhexyl)-

Description

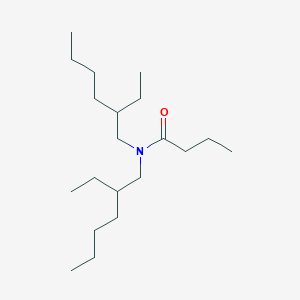

Chemical Structure: Butanamide, N,N-bis(2-ethylhexyl)- (CAS 80-423-3) is a tertiary amide with a butanamide backbone and two 2-ethylhexyl substituents on the nitrogen atom. Its molecular formula is C₂₀H₄₁NO, with an average molecular weight of 311.55 g/mol . The 2-ethylhexyl groups confer significant hydrophobicity and steric bulk, making the compound suitable for applications requiring non-polar solvents or extractants.

Properties

IUPAC Name |

N,N-bis(2-ethylhexyl)butanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H41NO/c1-6-11-14-18(9-4)16-21(20(22)13-8-3)17-19(10-5)15-12-7-2/h18-19H,6-17H2,1-5H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXHLGQVRYKTEHM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC)CN(CC(CC)CCCC)C(=O)CCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H41NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30336384 | |

| Record name | Butanamide, N,N-bis(2-ethylhexyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30336384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

311.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112724-94-4 | |

| Record name | Butanamide, N,N-bis(2-ethylhexyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30336384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butanamide, N,N-bis(2-ethylhexyl)- can be achieved through the reaction of butanoyl chloride with N,N-bis(2-ethylhexyl)amine. The reaction is typically carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally involve maintaining the temperature at around 0-5°C to control the exothermic nature of the reaction .

Industrial Production Methods

In an industrial setting, the production of Butanamide, N,N-bis(2-ethylhexyl)- involves similar synthetic routes but on a larger scale. The process includes the use of continuous flow reactors to ensure efficient mixing and temperature control. The reaction mixture is then subjected to purification processes such as distillation and recrystallization to obtain the pure product .

Chemical Reactions Analysis

Types of Reactions

Butanamide, N,N-bis(2-ethylhexyl)- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the amide group to an amine group.

Substitution: The compound can undergo nucleophilic substitution reactions where the amide group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles such as hydroxide ions (OH-) and alkoxide ions (RO-) are used in substitution reactions.

Major Products Formed

Oxidation: Formation of carboxylic acids.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of various substituted amides.

Scientific Research Applications

Butanamide, N,N-bis(2-ethylhexyl)- has several applications in scientific research:

Chemistry: Used as a plasticizer in the production of polymers and resins.

Biology: Studied for its potential effects on biological membranes and cellular processes.

Medicine: Investigated for its potential use in drug delivery systems due to its ability to interact with lipid membranes.

Mechanism of Action

The mechanism of action of Butanamide, N,N-bis(2-ethylhexyl)- involves its interaction with lipid membranes. The compound integrates into the lipid bilayer, altering its fluidity and permeability. This can affect various cellular processes, including signal transduction and membrane transport . The molecular targets include membrane proteins and lipid molecules, and the pathways involved are related to membrane dynamics and cellular signaling .

Comparison with Similar Compounds

N,N-Bis(2-ethylhexyl)acetamide (BisAA)

- Structure : Acetamide backbone (propanamide) with two 2-ethylhexyl groups.

- Key Differences: Shorter amide chain (C2 vs. C4 in butanamide) reduces molecular weight (C₂₀H₄₁NO for butanamide vs. C₁₈H₃₇NO for BisAA).

- Applications : Used in platinum(IV) extraction due to its coordination properties . IR spectra (Figure S6 in ) highlight differences in carbonyl stretching frequencies compared to butanamide derivatives.

N,N-Bis(2-ethylhexyl)-2-methylpropanamide

- Structure : Branched propanamide with a methyl group at the α-carbon (CAS 112724-95-5).

- Same molecular formula (C₂₀H₄₁NO) but distinct isomerism .

Butanamide, N,N-dioctyl (CAS 42-753-9)

- Structure : Butanamide with two linear octyl groups.

- Key Differences: Longer alkyl chains (C8 vs. 2-ethylhexyl) increase hydrophobicity and molecular weight (C₂₀H₄₁NO vs. C₂₄H₄₉NO for dioctyl). Linear chains may enhance crystallinity compared to branched analogs .

- Applications : Higher viscosity and thermal stability, suitable for lubricant formulations.

N,N'-Phenylenebis[3-oxobutanamide] (CAS 24731-73-5)

- Structure : Aromatic bis-amide with a phenyl backbone and 3-oxobutanamide groups.

- Key Differences : Incorporation of aromatic rings introduces π-π interactions, increasing rigidity and UV stability. Molecular formula C₁₄H₁₆N₂O₄ (276.29 g/mol) .

- Applications: Potential use in polymers or dyes due to conjugated systems .

Data Table: Structural and Physical Properties

| Compound Name | CAS No. | Molecular Formula | Molecular Weight (g/mol) | Key Features |

|---|---|---|---|---|

| Butanamide, N,N-bis(2-ethylhexyl)- | 80-423-3 | C₂₀H₄₁NO | 311.55 | Branched alkyl, high hydrophobicity |

| N,N-Bis(2-ethylhexyl)acetamide | N/A | C₁₈H₃₇NO | ~295.50 | Shorter chain, platinum extraction |

| N,N-Dioctylbutanamide | 42-753-9 | C₂₄H₄₉NO | 364.64 | Linear alkyl, higher thermal stability |

| N,N'-Phenylenebis[3-oxobutanamide] | 24731-73-5 | C₁₄H₁₆N₂O₄ | 276.29 | Aromatic backbone, UV stability |

Biological Activity

Butanamide, N,N-bis(2-ethylhexyl)-, also known as bis(2-ethylhexyl) amide, is a compound with significant biological activity. This article explores its antibacterial, larvicidal, and antimutagenic properties, supported by research findings and data tables.

Antibacterial Activity

Recent studies have demonstrated that Butanamide, N,N-bis(2-ethylhexyl)- exhibits notable antibacterial properties. In a study examining various fractions derived from Lactiplantibacillus plantarum, the compound showed promising results against pathogenic bacteria.

Table 1: Antibacterial Activity of Butanamide, N,N-bis(2-ethylhexyl)-

| Concentration (ppm) | Inhibition Zone (mm) |

|---|---|

| 50 | 0.00 |

| 100 | 1.66 ± 1.00 |

| 150 | 0.00 |

| 200 | 0.00 |

| 250 | ~0.00 |

The results indicated that at higher concentrations, the compound could inhibit bacterial growth effectively, although specific inhibition zones varied significantly depending on the bacterial strain tested .

Larvicidal Potential

The larvicidal activity of Butanamide, N,N-bis(2-ethylhexyl)- was evaluated against Culex quinquefasciatus larvae. The study found that the compound exhibited a high level of toxicity at increased concentrations.

Table 2: Larvicidal Activity of Butanamide, N,N-bis(2-ethylhexyl)-

| Concentration (ppm) | Mortality (%) | AChE Inhibition (%) |

|---|---|---|

| 50 | 29.00 | 29.00 |

| 100 | 40.33 | 40.33 |

| 150 | 53.00 | 53.00 |

| 200 | 64.00 | 64.00 |

| 250 | 75.33 | 75.33 |

At a concentration of 250 ppm, the compound achieved a mortality rate of 75.33% , along with significant acetylcholinesterase (AChE) inhibition . This suggests potential applications in pest control and public health.

Antimutagenic Properties

Research has also highlighted the antimutagenic effects of Butanamide, N,N-bis(2-ethylhexyl)-. Isolated from marine organisms such as Bacillus pumilus, it has been shown to induce apoptosis and arrest the cell cycle in human erythroleukemic K562 cells.

Table 3: Antimutagenic Activity of Butanamide, N,N-bis(2-ethylhexyl)-

| Concentration (ng/mL) | Mutation Inhibition (%) |

|---|---|

| 100 | >46 |

| 500 | Not toxic |

In studies involving S. typhimurium tester strains, the compound demonstrated a capacity to inhibit both frame shift and base pair substitution mutations . The results indicate its potential role in protecting DNA from damage caused by mutagens.

Case Studies

- Case Study on Antibacterial Efficacy : A study focusing on the antibacterial activity of various fractions revealed that Butanamide, N,N-bis(2-ethylhexyl)- significantly inhibited growth in pathogenic strains such as E. coli and S. aureus .

- Case Study on Larvicidal Effects : Another investigation explored its effectiveness against mosquito larvae, showing that increasing concentrations correlated with higher mortality rates and AChE inhibition .

- Case Study on Antimutagenicity : Research conducted on the antimutagenic properties indicated that lower dosages effectively reduced mutations induced by known carcinogens without exhibiting toxicity at higher concentrations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.